molecular formula C14H21N3O2 B2433579 N-isopropyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 1903829-00-4

N-isopropyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2433579
CAS No.: 1903829-00-4
M. Wt: 263.341
InChI Key: STFQWBHVDMILEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H21N3O2 and its molecular weight is 263.341. The purity is usually 95%.
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Scientific Research Applications

Crystal Engineering and Pharmaceutical Cocrystals

The novel carboxamide-pyridine N-oxide synthon, featuring N-isopropyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide, demonstrates significant potential in crystal engineering and the synthesis of pharmaceutical cocrystals. This compound utilizes N-H...O- hydrogen bonding and C-H...O interactions to assemble in a triple helix architecture. This property has been exploited to create cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, highlighting its utility in designing new pharmaceutical formulations (L. Reddy, N. Babu, A. Nangia, 2006).

Synthesis of Heterocycles

This compound serves as a precursor in the synthesis of novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and other heterocycles. This application is crucial for developing various functionalized heterocycles, which are essential in the discovery of new drugs and materials. The compound's ability to exist in equilibrium with its 4-oxo tautomers and to undergo efficient alkylation or reduction to stable polysubstituted pyrrolidine derivatives illustrates its versatility in organic synthesis (Uroš Grošelj et al., 2013).

Microwave-Assisted Synthesis

This compound's derivatives have been synthesized using both conventional chemical methods and modern microwave techniques, showcasing a broad spectrum of valuable biological activities. The utilization of microwave-assisted reaction conditions not only offers higher yields but also significantly reduces reaction times compared to conventional methods. This efficiency is particularly beneficial in synthesizing isothiazolopyridines, pyridothiazines, and pyridothiazepines, compounds known for their biological significance (Ayman M. S. Youssef et al., 2012).

Non-linear Optical (NLO) Properties

Investigations into the non-linear optical properties of related compounds synthesized from this compound have revealed significant insights. These studies, combining experimental and computational chemistry methods, not only characterize the synthesized compounds but also explore their potential in applications such as NLO and molecular docking analyses. The compounds' interactions with the colchicine binding site of tubulin suggest potential for inhibiting tubulin polymerization and anticancer activity (R. Jayarajan et al., 2019).

Antagonist of the Androgen Receptor

The compound has been identified as a full antagonist of the androgen receptor, showing excellent in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC). Efforts to reduce the metabolism mediated by aldehyde oxidase (AO) through structural modifications of this molecule underscore its therapeutic potential against CRPC, demonstrating the critical role of medicinal chemistry in drug development (A. Linton et al., 2011).

Properties

IUPAC Name

3-(5-methylpyridin-2-yl)oxy-N-propan-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-10(2)16-14(18)17-7-6-12(9-17)19-13-5-4-11(3)8-15-13/h4-5,8,10,12H,6-7,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFQWBHVDMILEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.